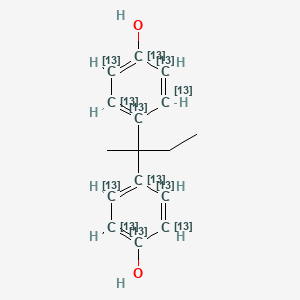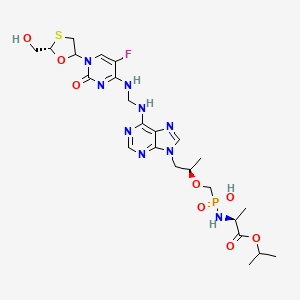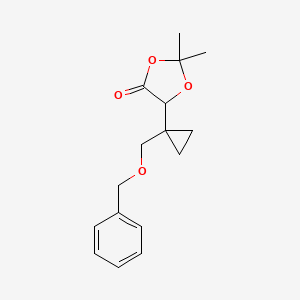
5-Bromo-1-(hydroxymethyl)-3,3-dimethylindol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-(hydroxymethyl)-3,3-dimethylindol-2-one is a brominated derivative of indole, a heterocyclic compound. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. The presence of the bromine atom and the hydroxymethyl group in this compound can significantly influence its chemical reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(hydroxymethyl)-3,3-dimethylindol-2-one typically involves the bromination of 1-(hydroxymethyl)-3,3-dimethylindol-2-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction conditions usually require a controlled temperature to prevent over-bromination and to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1-(hydroxymethyl)-3,3-dimethylindol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxymethyl group to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: 5-Bromo-3,3-dimethylindol-2-one-1-carboxylic acid.
Reduction: 5-Bromo-3,3-dimethylindol-2-one or 1-methyl-3,3-dimethylindol-2-one.
Substitution: 5-Substituted-1-(hydroxymethyl)-3,3-dimethylindol-2-one derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-1-(hydroxymethyl)-3,3-dimethylindol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-(hydroxymethyl)-3,3-dimethylindol-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and hydroxymethyl group can influence its binding affinity and specificity. The compound may also undergo metabolic transformations that contribute to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromoindole: Lacks the hydroxymethyl group, which can affect its reactivity and biological properties.
1-(Hydroxymethyl)-3,3-dimethylindol-2-one: Lacks the bromine atom, which can influence its chemical reactivity and biological activity.
5-Chloro-1-(hydroxymethyl)-3,3-dimethylindol-2-one: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological properties.
Uniqueness
5-Bromo-1-(hydroxymethyl)-3,3-dimethylindol-2-one is unique due to the presence of both the bromine atom and the hydroxymethyl group. This combination can enhance its chemical reactivity and provide distinct biological activities compared to other similar compounds.
Propiedades
Fórmula molecular |
C11H12BrNO2 |
|---|---|
Peso molecular |
270.12 g/mol |
Nombre IUPAC |
5-bromo-1-(hydroxymethyl)-3,3-dimethylindol-2-one |
InChI |
InChI=1S/C11H12BrNO2/c1-11(2)8-5-7(12)3-4-9(8)13(6-14)10(11)15/h3-5,14H,6H2,1-2H3 |
Clave InChI |
RHKCVBVLEBKQFM-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C=CC(=C2)Br)N(C1=O)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl (4-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-6-((methoxycarbonyl)amino)pyrimidin-5-yl)(methyl)carbamate](/img/structure/B13854363.png)
![Methyl 2-[(4-chloro-5-phenylthiophen-3-yl)amino]acetate](/img/structure/B13854367.png)
![4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl Benzoate](/img/structure/B13854372.png)

![4-[(2-Aminophenyl)methylamino]cyclohexan-1-ol;hydrochloride](/img/structure/B13854389.png)

![phenyl N-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B13854400.png)
![4-N-[2-[tert-butyl(dimethyl)silyl]oxypropyl]benzene-1,4-diamine](/img/structure/B13854410.png)






